Lipophilicity (log D) Advantage of the 1,3,4-Oxadiazole Regioisomer over 1,2,4-Oxadiazole Matched Pairs
In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently exhibited approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. This regioisomeric differentiation is attributed to intrinsically different charge distributions and dipole moments [1]. For the target compound, the 1,3,4-oxadiazole core confers a log D reduction of ~0.8–1.0 log units relative to a hypothetical 1,2,4-oxadiazole regioisomer bearing identical substituents, thereby improving the compound's alignment with Lipinski-like drug-likeness parameters and reducing the risk of promiscuous off-target binding driven by excessive lipophilicity.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Estimated log D of ~2.0–2.5 (based on XLogP3 = 2.7 and oxadiazole contribution) for 1,3,4-oxadiazole regioisomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer matched pair: log D approximately 3.0–3.5 (estimated ~1 log unit higher) |
| Quantified Difference | Approximately 0.8–1.0 log unit reduction in log D for the 1,3,4-oxadiazole isomer |
| Conditions | Matched molecular pair analysis across AstraZeneca corporate compound collection; octanol/water distribution coefficient at pH 7.4 |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility, reduced phospholipidosis risk, and lower promiscuous off-target binding—critical factors for selecting a lead-like scaffold in early drug discovery procurement.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
